molecular formula C22H20F3N3O3 B11147898 N~4~-(2-morpholinoethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide

N~4~-(2-morpholinoethyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11147898
M. Wt: 431.4 g/mol
InChI Key: YBFUAPXWFUPYBZ-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a morpholine ring, a trifluorophenyl group, and an isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a trifluorophenyl group, an isoquinoline backbone, and a morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H20F3N3O3

Molecular Weight

431.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C22H20F3N3O3/c23-18-11-14(12-19(24)20(18)25)28-13-17(15-3-1-2-4-16(15)22(28)30)21(29)26-5-6-27-7-9-31-10-8-27/h1-4,11-13H,5-10H2,(H,26,29)

InChI Key

YBFUAPXWFUPYBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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